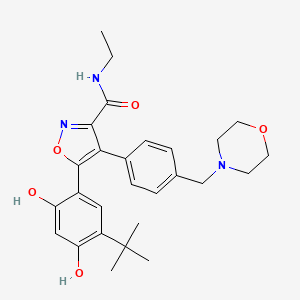

Auy922

説明

特性

CAS番号 |

747412-64-2 |

|---|---|

分子式 |

C27H33N3O5 |

分子量 |

479.6 g/mol |

IUPAC名 |

5-(5-tert-butyl-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C27H33N3O5/c1-5-28-26(33)24-23(18-8-6-17(7-9-18)16-30-10-12-34-13-11-30)25(35-29-24)19-14-20(27(2,3)4)22(32)15-21(19)31/h6-9,14-15,31-32H,5,10-13,16H2,1-4H3,(H,28,33) |

InChIキー |

WLYWTGDTMWWNNG-UHFFFAOYSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Luminespib HCl; AUY922; AUY-922; AUY 922; NVP AUY922; NVP AUY-922; VER52296 ; VER-52296 ; VER 52296 ; Luminespib |

製品の起源 |

United States |

Foundational & Exploratory

A Deep Dive into Auy922's Mechanism of HSP90 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Auy922 (luminespib, NVP-AUY922), a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90). We will delve into its molecular interactions, its effects on the HSP90 chaperone cycle and client proteins, and the resultant impact on critical oncogenic signaling pathways. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological processes to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism: Competitive Inhibition at the N-Terminal ATP-Binding Site

This compound exerts its inhibitory effect by binding with high affinity to the ATP-binding pocket located in the N-terminal domain of HSP90.[1][2][3] This action is a competitive inhibition of ATP hydrolysis, a critical step in the HSP90 chaperone cycle that provides the energy for conformational changes required for client protein maturation and activation. The binding of this compound locks HSP90 in a conformation that is incompatible with its chaperone function, leading to the destabilization and subsequent degradation of a wide array of "client" proteins that are dependent on HSP90 for their proper folding and stability.[2]

Crystal structure analysis reveals that this compound fits snugly within the ATP-binding pocket, forming multiple hydrogen bonds and hydrophobic interactions with key residues such as D93, K58, and G97.[4] This strong binding is reflected in its potent inhibitory activity.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various biochemical and cellular assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Biochemical Potency of this compound

| Parameter | Target | Value | Assay Method |

| IC50 | HSP90α | 13 nM | Fluorescence Polarization |

| IC50 | HSP90β | 21 nM | Fluorescence Polarization |

| Kd | HSP90 | 1.7 nM | Not Specified |

| Kd | Hsp90N | 5.10 ± 2.10 nM | Isothermal Titration Calorimetry (ITC) |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50/IC50 |

| Representative Panel | Prostate, breast, ovarian, colon, lung, melanoma, glioblastoma | GI50: 2.3 - 50 nM |

| Breast Cancer Cell Lines | Breast Cancer | GI50: 3 - 126 nM |

| Human Breast Cancer Explants | Breast Cancer | Average GI50: 191 nM |

| HepG2 | Hepatocellular Carcinoma | IC50 (72h): 3.4 nM |

| NSCLC Cell Lines (41 lines) | Non-Small Cell Lung Cancer | IC50: < 100 nM |

| H1299 | Non-Small Cell Lung Cancer | IC50: 2.85 ± 0.06 μM |

| 786-O | Renal Cell Carcinoma | IC50 (72h): 10.2 nM |

| ACHN | Renal Cell Carcinoma | IC50 (72h): 7.6 nM |

| 32Dp210 (IM-sensitive) | Chronic Myeloid Leukemia | IC50: 6 nM |

| 32Dp210T315I (IM-resistant) | Chronic Myeloid Leukemia | IC50: ≈6 nM |

| KBM-5R/KBM-7R | Chronic Myeloid Leukemia | IC50: 50 nM |

Disruption of the HSP90 Chaperone Cycle and Client Protein Degradation

A hallmark of HSP90 inhibition by this compound is the disruption of the HSP90-p23 complex.[1][5] This dissociation is a key indicator that the catalytic cycle of HSP90 has been blocked.[5] Consequently, HSP90 client proteins are unable to attain their mature, functional conformation and are targeted for degradation via the ubiquitin-proteasome pathway.[2][6][7]

Another signature effect of HSP90 inhibition is the induction of a heat shock response, characterized by the upregulation of heat shock proteins, most notably HSP70.[5][8][9] This is a cellular stress response to the accumulation of unfolded client proteins.

The degradation of a multitude of client proteins by this compound underlies its potent anti-tumor activity. These client proteins are often oncoproteins that drive cell proliferation, survival, and angiogenesis. Key client proteins affected by this compound include:

-

Receptor Tyrosine Kinases: ERBB2 (HER2), EGFR, VEGFR1, 2, 3, PDGFR-α[1][5][9]

-

Signaling Kinases: AKT (and phospho-Akt), IKKα, IKKβ, IKKγ, pERK[5][8][9][10]

-

Fusion Oncoproteins: Bcr-Abl[11]

Impact on Downstream Signaling Pathways

By promoting the degradation of its client proteins, this compound effectively shuts down multiple oncogenic signaling pathways.

Caption: this compound inhibits HSP90, leading to client protein degradation and downstream pathway inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Western Blot for Client Protein Degradation

This protocol is used to assess the dose- and time-dependent degradation of HSP90 client proteins and the induction of HSP70 following this compound treatment.

a. Cell Lysis

-

Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time points.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

b. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay according to the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer

-

Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF (Polyvinylidene difluoride) membrane.

d. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against client proteins (e.g., AKT, ERBB2) and HSP70 overnight at 4°C. Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for Western Blot analysis of protein expression.

Co-immunoprecipitation for HSP90-p23 Dissociation

This protocol is used to demonstrate the disruption of the interaction between HSP90 and its co-chaperone p23 by this compound.

a. Cell Lysate Preparation

-

Treat cells with this compound or a vehicle control.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS) with protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

b. Immunoprecipitation

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an antibody against p23 overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with lysis buffer.

c. Elution and Western Blotting

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against HSP90 and p23. A decrease in the amount of HSP90 co-immunoprecipitated with p23 in this compound-treated samples indicates dissociation of the complex.

Cell Viability Assay (MTT/CCK-8)

This protocol measures the effect of this compound on cell proliferation and viability.

a. Cell Seeding

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

b. Drug Treatment

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[4] Include a vehicle-only control.

c. Addition of Reagent

-

For MTT assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12] Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[12]

-

For CCK-8 assay: Add CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours at 37°C.[4]

d. Absorbance Measurement

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[2][4]

e. Data Analysis

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 or IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

References

- 1. apexbt.com [apexbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Using NMR to identify binding regions for N and C-terminal Hsp90 inhibitors using Hsp90 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the novel HSP90 inhibitor this compound in hepatocellular carcinoma: Potential for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 8. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HSP90 inhibitor this compound induces cell death by disruption of the Bcr-Abl, Jak2 and HSP90 signaling network complex in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

what is luminespib NVP-AUY922

An In-Depth Technical Guide to Luminespib (B612032) (NVP-AUY922)

Introduction

Luminespib, also known by its development code NVP-AUY922, is a potent, third-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Chemically, it is a resorcininylic isoxazole (B147169) amide discovered through a collaboration between the Institute of Cancer Research and Vernalis, later licensed to Novartis.[1] Luminespib binds with high affinity to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone essential for the stability and function of numerous oncogenic proteins.[4][5] By inhibiting Hsp90, Luminespib triggers the proteasomal degradation of these "client" proteins, leading to the suppression of tumor growth, proliferation, and survival.[2][3] It has demonstrated significant activity in a wide range of preclinical cancer models and has been evaluated in Phase I and II clinical trials.[1][6][7]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide[1] |

| Synonyms | NVP-AUY922, AUY922, VER-52296[1][2] |

| CAS Number | 747412-49-3[1] |

| Molecular Formula | C26H31N3O5[5] |

| Molecular Weight | 465.54 g/mol [6] |

| Chemical Class | Resorcininylic isoxazole amide[1][3] |

Mechanism of Action

Heat Shock Protein 90 is a critical molecular chaperone that facilitates the proper folding, stabilization, and activation of a multitude of client proteins. In cancer cells, Hsp90 is overexpressed and plays a pivotal role in maintaining the function of mutated and overexpressed oncoproteins that drive tumor progression.

Luminespib exerts its anticancer effects by competitively binding to the ATP-binding site in the N-terminal domain of Hsp90.[5] This high-affinity binding blocks the chaperone's ATPase activity, which is essential for its function. The inhibition of Hsp90 leads to a cascade of downstream events:

-

Client Protein Destabilization: The Hsp90-client protein complex is disrupted, leaving the client proteins misfolded and unstable.[6]

-

Proteasomal Degradation: These unstable client proteins are targeted by the ubiquitin-proteasome pathway for degradation.[2][6] Key oncogenic client proteins degraded following Luminespib treatment include HER-2, IGF-1Rβ, Akt, VEGFR, PDGFRɑ, ERα, and CDK4.[6]

-

Hsp70 Induction: The inhibition of Hsp90 triggers a heat shock response, leading to the significant upregulation of Hsp70, which is a key biomarker of Hsp90 inhibition.[3][6] Luminespib treatment also causes the dissociation of the co-chaperone p23 and the recruitment of Hsp70 to the Hsp90 complex.[6]

-

Cellular Consequences: The depletion of essential oncoproteins results in the inhibition of multiple signaling pathways, leading to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis.[3][6]

In Vitro Pharmacodynamics

Luminespib is highly potent against a broad spectrum of human cancer cell lines, with activity typically observed in the low nanomolar range.[6] Its efficacy is independent of the NQO1/DT-diaphorase enzyme status and is maintained in drug-resistant cells and under hypoxic conditions.[3]

Table 1: In Vitro Inhibitory Activity of Luminespib (NVP-AUY922)

| Target / Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |

| Enzymatic Activity | |||

| Hsp90α | Cell-free | 13 | [6] |

| Hsp90β | Cell-free | 21 | [6][8] |

| GRP94 | Cell-free | 535 | [2] |

| TRAP-1 | Cell-free | 85 | [2] |

| Cellular Proliferation | |||

| Various Human Cancer Cell Lines | Proliferation | Average GI50: 9 | [6] |

| Gastric Cancer Cell Lines | Proliferation | GI50 Range: 2 - 40 | [5][6] |

| Breast Cancer Cell Lines | Proliferation | Average GI50: 5.4 | [7] |

| Pancreatic Cancer Cells | Proliferation | IC50: 10 | [2] |

| BEAS-2B (Normal Bronchial Epithelium) | Proliferation | IC50: 28.49 | [6] |

Preclinical In Vivo Efficacy

In animal models, Luminespib demonstrates significant antitumor activity, causing tumor growth inhibition and regression in a variety of human tumor xenografts.[3] It effectively penetrates tumor tissue, achieving concentrations well above those required for cellular activity.[3]

Table 2: Summary of In Vivo Antitumor Activity in Xenograft Models

| Cancer Type | Xenograft Model | Dosing (i.p. or i.v.) | Tumor Growth Inhibition (Treated/Control %) | Reference |

| Breast | BT474 | 50 mg/kg (daily) | 21% | [3] |

| Ovarian | A2780 | 50 mg/kg (daily) | 11% | [3] |

| Glioblastoma | U87MG | 50 mg/kg (daily) | 7% | [3] |

| Prostate | PC3 | 50 mg/kg (daily) | 37% | [3] |

| Melanoma | WM266.4 | 50 mg/kg (daily) | 31% | [3] |

Beyond inhibiting primary tumor growth, Luminespib has also been shown to reduce angiogenesis, as evidenced by decreased microvessel density in tumors, and to inhibit metastasis.[3] Pharmacodynamic studies in these models confirm the on-target activity of the drug, showing depletion of client proteins like p-Akt and VEGF and a robust induction of Hsp72 in tumor tissues.[3][6]

Clinical Development

Luminespib entered Phase I clinical trials in 2007 and has since been evaluated in multiple studies for various malignancies.[4][9]

A Phase 1/1B study in patients with relapsed or refractory multiple myeloma established a recommended Phase 2 dose of 70 mg/m² administered intravenously once weekly.[10][11] The most common drug-related adverse events were diarrhea, nausea, and reversible ocular toxicities (such as blurred vision), with the latter being dose-limiting.[10][11] While no complete or partial responses were observed in the monotherapy arm, 66.7% of patients achieved stable disease.[10][11]

In non-small cell lung cancer (NSCLC), Luminespib showed promising activity in Phase II trials, particularly in patients with ALK rearrangements and EGFR mutations.[12] However, Novartis halted further development of the drug in 2014 for this indication after it failed to meet its primary endpoints for complete and partial response rates.[12]

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of Luminespib on the viability and proliferation of cancer cells.

-

Cell Seeding: Cancer cells (e.g., NCI-N87 gastric cancer cells) are seeded into 96-well plates at a density of 5,000-7,000 cells per well and incubated for 24 hours at 37°C to allow for attachment.[6]

-

Compound Treatment: A stock solution of Luminespib (e.g., 10 mM in DMSO) is serially diluted to the desired concentrations in culture medium.[6] The medium in the plates is replaced with medium containing various concentrations of Luminespib, and the plates are incubated for an additional 72 hours.[6]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the GI50 value, the concentration of the drug that causes 50% inhibition of cell growth.

Western Blot Analysis for Protein Expression

This method is used to detect changes in the expression levels of Hsp90, its client proteins, and biomarkers like Hsp70 following treatment with Luminespib.

-

Cell Lysis: Cells are treated with Luminespib for a specified time (e.g., 24-48 hours). After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., HER-2, Akt, phospho-Akt, Hsp70, cleaved caspase-3, and a loading control like β-actin).

-

Secondary Antibody & Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, a chemiluminescent substrate is added, and the signal is detected using an imaging system. Protein bands are quantified using densitometry software.

References

- 1. Luminespib - Wikipedia [en.wikipedia.org]

- 2. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP this compound; NVP AUY-922; this compound; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]

- 3. medkoo.com [medkoo.com]

- 4. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Phase 1/1B trial of the heat shock protein 90 inhibitor NVP-AUY922 as monotherapy or in combination with bortezomib in patients with relapsed or refractory multiple myeloma [pubmed.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

- 12. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]

NVP-AUY922 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-AUY922, also known as Luminespib or VER-52296, is a potent, second-generation, synthetic small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a resorcinolic isoxazole (B147169) amide, NVP-AUY922 exhibits significant anti-tumor activity by inducing the degradation of a wide array of oncogenic client proteins that are dependent on HSP90 for their conformational stability and function. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to NVP-AUY922, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

NVP-AUY922 is a synthetic compound with a well-defined chemical structure. Its properties have been characterized through various analytical techniques.

Chemical Structure:

-

IUPAC Name: 5-(2,4-Dihydroxy-5-isopropylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide[3]

-

Synonyms: Luminespib, VER-52296[3]

-

CAS Number: 747412-49-3[3]

-

Molecular Formula: C₂₆H₃₁N₃O₅[3]

-

Molecular Weight: 465.54 g/mol [3]

-

SMILES: CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C[2]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of NVP-AUY922.

| Property | Value | Reference |

| Appearance | White to off-white powder | LKT Labs |

| Solubility | DMSO: ≥93 mg/mL (warmed) Ethanol: ≥31 mg/mL | LKT Labs |

| Water Solubility | Insoluble | LKT Labs |

| Storage | Store at -20°C | LKT Labs |

Pharmacological Properties and Mechanism of Action

NVP-AUY922 is a highly potent inhibitor of HSP90, a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer development and progression.

Mechanism of Action:

NVP-AUY922 competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[4] This inhibition disrupts the HSP90-client protein interaction, leading to the ubiquitination and subsequent proteasomal degradation of the client proteins. The degradation of these oncoproteins disrupts downstream signaling pathways, ultimately resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth and angiogenesis.[2]

Pharmacological Data:

The following tables summarize the in vitro and in vivo pharmacological data for NVP-AUY922.

Table 1: In Vitro Activity of NVP-AUY922

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | HSP90α | 13 nM | [2] |

| HSP90β | 21 nM | [2] | |

| GI₅₀ | Pancreatic Cancer Cells | Varies | LKT Labs |

| Colorectal Cancer Cells | Varies | LKT Labs | |

| Adult T-cell Leukemia Cells | Varies | LKT Labs | |

| Gastric Cancer Cell Lines | 2-40 nM | [4] | |

| Binding Affinity (Kd) | HSP90 | 1.7 nM | [5] |

Table 2: In Vivo Activity of NVP-AUY922

| Animal Model | Tumor Type | Dosage and Administration | Effect | Reference |

| Mouse Xenograft | Breast Cancer | 50 mg/kg i.p. or i.v. daily | Significant tumor growth inhibition and/or regression | [5] |

| Mouse Xenograft | Ovarian Cancer | 50 mg/kg i.p. or i.v. daily | Significant tumor growth inhibition and/or regression | [5] |

| Mouse Xenograft | Prostate Cancer | 50 mg/kg i.p. or i.v. daily | Significant tumor growth inhibition and/or regression | [5] |

| Mouse Xenograft | Melanoma | 50 mg/kg i.p. or i.v. daily | Significant tumor growth inhibition and/or regression | [5] |

Signaling Pathways Modulated by NVP-AUY922

By inhibiting HSP90, NVP-AUY922 disrupts multiple oncogenic signaling pathways. The degradation of HSP90 client proteins, such as HER2, AKT, and RAF, leads to the downregulation of these pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of NVP-AUY922.

4.1. Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of NVP-AUY922 (e.g., 0-1000 nM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

4.2. Western Blot Analysis for Client Protein Degradation

This protocol is used to detect the levels of specific proteins in a sample.

-

Cell Lysis: Treat cells with NVP-AUY922 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target client proteins (e.g., HER2, AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.3. In Vivo Xenograft Tumor Growth Study

This protocol describes the evaluation of NVP-AUY922's anti-tumor efficacy in a mouse model.

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer NVP-AUY922 (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the desired schedule (e.g., daily, weekly).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarker modulation (e.g., client protein levels) by Western blotting or immunohistochemistry.

Conclusion

NVP-AUY922 is a highly potent and selective HSP90 inhibitor with significant preclinical anti-tumor activity across a range of cancer models. Its mechanism of action, involving the degradation of multiple oncogenic client proteins, makes it an attractive candidate for cancer therapy. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working with this promising compound. Further investigation into its clinical efficacy and potential combination therapies is warranted.

References

- 1. Antitumor activity of NVP-AUY922, a novel heat shock protein 90 inhibitor, in human gastric cancer cells is mediated through proteasomal degradation of client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The HSP90 inhibitor, NVP-AUY922, sensitizes KRAS-mutant non-small cell lung cancer with intrinsic resistance to MEK inhibitor, trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hsp90: a novel target for the disruption of multiple signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Auy922 (Luminespib): An In-Depth Technical Guide to HSP90-Mediated Client Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auy922 (Luminespib, NVP-AUY922) is a potent, second-generation, non-geldanamycin, resorcinol-based isoxazole (B147169) amide inhibitor of Heat Shock Protein 90 (HSP90).[1][2] By binding with high affinity to the ATP-binding pocket in the N-terminus of HSP90, this compound inhibits its chaperone function, leading to the ubiquitin-proteasome-mediated degradation of a wide array of oncogenic client proteins.[3][4] This targeted degradation disrupts multiple signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis, making this compound a compelling agent in oncology research and development.[2][5] This technical guide provides a comprehensive overview of the this compound-mediated HSP90 client protein degradation pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.

Introduction to HSP90 and its Role in Cancer

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a diverse set of "client" proteins.[6][7] In cancer cells, which are often characterized by high levels of proteotoxic stress due to aneuploidy, mutations, and aberrant signaling, there is an increased reliance on the cytoprotective functions of HSP90.[8][9] Many HSP90 client proteins are key drivers of oncogenesis, including receptor tyrosine kinases, signaling kinases, and transcription factors that are often mutated or overexpressed in malignant cells.[10][11] By stabilizing these oncoproteins, HSP90 enables the hallmarks of cancer, such as sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[11] Consequently, inhibiting HSP90 has emerged as a promising therapeutic strategy to simultaneously target multiple oncogenic pathways.[8][10]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that exhibits high-affinity binding to the N-terminal ATP-binding site of HSP90.[3] This competitive inhibition of ATP binding locks the HSP90 chaperone in an open conformation, preventing the conformational changes necessary for its chaperone activity.[12] The stalled HSP90-client protein complex is then recognized by the cellular protein degradation machinery. The client protein is polyubiquitinated by E3 ubiquitin ligases and subsequently targeted for degradation by the 26S proteasome.[2][10] A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP70, which can serve as a pharmacodynamic biomarker of target engagement.[1][13]

Quantitative Data on this compound Activity

The anti-proliferative activity and client protein degradation efficacy of this compound have been quantified across numerous cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50/GI50 Values)

| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference(s) |

| 32Dp210 | Chronic Myeloid Leukemia | 6 | [14] |

| 32Dp210T315I | Chronic Myeloid Leukemia (Imatinib-resistant) | ~6 | [14] |

| KBM-5R/KBM-7R | Chronic Myeloid Leukemia (Imatinib-resistant) | 50 | [14] |

| BT-474 | Breast Cancer | 3 | [8] |

| MCF-7 | Breast Cancer | 4.765 | [6] |

| SK-BR-3 | Breast Cancer | 126 | [8] |

| NCI-N87 | Gastric Cancer | 2-40 | [15] |

| SNU-216 | Gastric Cancer | 2-40 | [15] |

| HCT116 | Colon Cancer | 2.3-50 | [8] |

| A549 | Non-Small Cell Lung Cancer | < 100 | [10] |

| H1975 | Non-Small Cell Lung Cancer | < 100 | [10] |

| U87MG | Glioblastoma | 2.3-50 | [8] |

| PC3 | Prostate Cancer | 2.3-50 | [8] |

| WM266.4 | Melanoma | 2.3-50 | [8] |

Table 2: Quantitative Analysis of this compound-Mediated Client Protein Degradation

| Client Protein | Cell Line | This compound Concentration | Treatment Duration | Percent Degradation | Reference(s) |

| HER2 | SKOV-3 | 30 nM | 24 hours | 72.5% | [4] |

| HER2 | SKOV-3 | 100 nM | 24 hours | 80.1% | [4] |

| Bcr-Abl (mutant) | 32D | 10 nM | 16 hours | >80% (5 times reduction) | [16] |

| Bcr-Abl (wild-type) | 32D | 10 nM | 16 hours | ~50% (2 times reduction) | [16] |

| p-Bcr-Abl (T315I) | 32Dp210T315I | 10 nM | 16 hours | ~98% | [16] |

| Jak2 | 32Dp210 | 0.5 µM | 6 hours | Significant, time-dependent decrease | [16] |

| Akt | 32Dp210 | 0.5 µM | 6 hours | Significant, time-dependent decrease | [16] |

Signaling Pathways and Experimental Workflows

The inhibition of HSP90 by this compound leads to the degradation of a multitude of client proteins, thereby impacting several critical signaling pathways simultaneously. The following diagrams, generated using the DOT language for Graphviz, illustrate the core degradation pathway, the downstream signaling consequences, and a typical experimental workflow for assessing this compound activity.

Caption: this compound-mediated HSP90 client protein degradation pathway.

Caption: Impact of this compound on downstream signaling pathways.

Caption: Typical experimental workflow for evaluating this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, remove the medium and add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 or GI50 value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as HSP90 client proteins and HSP70.

-

Cell Lysis: After treatment with this compound for the desired time and concentration, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate a specific protein (and its binding partners) from a complex mixture to assess protein-protein interactions, such as the association between HSP90 and its client proteins.

-

Cell Lysis: Prepare cell lysates from this compound-treated and control cells as described for Western blotting, using a non-denaturing lysis buffer.

-

Pre-clearing: (Optional but recommended) Pre-clear the lysates by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., HSP90 or a specific client protein) for several hours to overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.

Conclusion

This compound is a potent and specific inhibitor of HSP90 that induces the degradation of a broad spectrum of oncogenic client proteins. This leads to the disruption of multiple signaling pathways essential for cancer cell proliferation and survival. The quantitative data and experimental protocols presented in this guide provide a technical foundation for researchers and drug development professionals working with this compound and other HSP90 inhibitors. The continued investigation into the intricate mechanisms of HSP90 inhibition and the identification of predictive biomarkers will be crucial for the successful clinical application of this therapeutic strategy.

References

- 1. HSP90 inhibitor this compound induces cell death by disruption of the Bcr-Abl, Jak2 and HSP90 signaling network complex in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pure.rug.nl [pure.rug.nl]

- 5. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heat shock protein 90 inhibitor is synergistic with JAK2 inhibitor and overcomes resistance to JAK2-TKI in human myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSP90 inhibitor NVP-AUY922 enhances TRAIL-induced apoptosis by suppressing the JAK2-STAT3-Mcl-1 signal transduction pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification and Kinetic Analysis of Grb2-EGFR Interaction on Micro-Patterned Surfaces for the Characterization of EGFR-Modulating Substances | PLOS One [journals.plos.org]

- 10. (89)Zr-trastuzumab PET visualises HER2 downregulation by the HSP90 inhibitor NVP-AUY922 in a human tumour xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. HSP90 inhibitor, this compound, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. HSP90 inhibitor this compound induces cell death by disruption of the Bcr-Abl, Jak2 and HSP90 signaling network complex in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Auy922 Resorcinylic Isoxazole Amide Core

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Auy922 (luminespib), a potent, second-generation, synthetic resorcinylic isoxazole (B147169) amide inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] this compound is a non-geldanamycin analog that demonstrates high binding affinity and prolonged target inhibition with a more favorable toxicity profile compared to its predecessors.[3] This document outlines the core chemical structure, mechanism of action, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for the characterization of this compound.

The Resorcinylic Isoxazole Amide Core: Structure and Significance

This compound, with the chemical formula C26H31N3O5, is a derivative of 4,5-diarylisoxazole.[][5] Its structure is characterized by a central isoxazole ring attached to a resorcinol (B1680541) moiety and a substituted phenyl ring, which in turn is linked to a morpholine (B109124) group.[6] This specific arrangement, particularly the resorcinylic group, is crucial for its high-affinity binding to the N-terminal ATP-binding pocket of Hsp90.[1][7][8] Crystal structure analyses have confirmed that this compound lodges deep within this pocket, establishing a network of hydrogen bonds and van der Waals interactions with key amino acid residues.[8][9] This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for its function.[6][10]

Mechanism of Action and Signaling Pathways

Hsp90 is a molecular chaperone vital for the conformational maturation, stability, and activity of a multitude of "client" proteins, many of which are oncoproteins critical for tumor growth and survival.[11][12] By inhibiting the ATPase activity of Hsp90, this compound prevents the proper folding and stabilization of these client proteins.[6][10] This leads to their ubiquitination and subsequent degradation by the proteasome.[3][12]

The downstream consequences of Hsp90 inhibition by this compound are multifaceted, impacting several critical oncogenic signaling pathways. Key client proteins that are destabilized and degraded include:

-

Receptor Tyrosine Kinases: Such as HER2 (ErbB2), EGFR, and VEGFRs.[13][14]

-

Signaling Intermediates: Including key kinases like AKT, c-RAF, and ERK.[15][16][17]

-

Cell Cycle Regulators: Such as Cdk4.[11]

The degradation of these proteins disrupts pathways like the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and metastasis.[2][10][17] A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock proteins, particularly Hsp70, which can be used as a pharmacodynamic marker of target engagement.[7][15][18]

Caption: Mechanism of action of this compound, from Hsp90 inhibition to cellular outcomes.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations

| Parameter | Target/Cell Line | Value | Reference(s) |

| Binding Affinity (Kd) | Hsp90 | 1.7 nM | [2] |

| Hsp90N | 5.10 ± 2.10 nM | [19] | |

| IC50 | Hsp90α (cell-free) | 13 nM | [13][15] |

| Hsp90β (cell-free) | 21 nM | [13][15] | |

| HER2+ Breast Cancer Cell Lines | 6 - 17 nM | [14] | |

| Gastric Cancer Cell Lines | 2 - 40 nM | [1][13] | |

| Non-Small Cell Lung Cancer Cell Lines | < 100 nM | [18] | |

| Imatinib-sensitive (32Dp210) & resistant (32Dp210T315I) CML cells | ~6 nM | [20] | |

| Human KBM-5R/KBM-7R CML cell lines | 50 nM | [20] | |

| H1299 NSCLC cell line | 2.85 ± 0.063 µM | [19] | |

| GI50 | Human Breast Cancer Cell Lines | 3 - 126 nM (average 5.4 nM) | [15][21] |

| Representative Panel of Human Tumor Cell Lines | 2.3 - 50 nM | [15] | |

| Primary Human Breast Cancer Explants (average) | 191 nM | [15] |

Table 2: Pharmacokinetic Parameters in BT-474 Tumor-Bearing Mice (30 mg/kg, single i.v. dose)

| Parameter | Value | Unit | Reference(s) |

| Plasma Clearance | 8.9 | L/hour | [15] |

| Volume of Distribution | 18.9 | L | [15] |

| Apparent Terminal Elimination Half-life (plasma) | 10 | hours | [15] |

Experimental Protocols

Hsp90 Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol outlines the determination of the binding affinity of this compound to the N-terminal domain of Hsp90 (Hsp90N).

Materials:

-

Purified Hsp90N protein

-

This compound compound dissolved in a compatible buffer (e.g., PBS with a small percentage of DMSO)

-

Isothermal Titration Calorimeter

Procedure:

-

Prepare a solution of Hsp90N at a known concentration (e.g., 10-20 µM) in the reaction buffer.

-

Prepare a solution of this compound at a concentration approximately 10-20 times that of the protein in the same buffer.

-

Degas both the protein and ligand solutions to prevent bubble formation.

-

Load the Hsp90N solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

-

Perform a series of injections of this compound into the Hsp90N solution, recording the heat change after each injection.

-

Analyze the resulting data by integrating the heat peaks and fitting them to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).[19]

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol details the procedure to assess the effect of this compound on the levels of Hsp90 client proteins in cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-AKT, anti-c-RAF, anti-Hsp70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).[18][22]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer on ice.[11][23]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[11][22]

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22]

-

Immunoblotting:

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[22][23] Analyze band intensities to determine the relative protein levels.

References

- 1. apexbt.com [apexbt.com]

- 2. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the novel HSP90 inhibitor this compound in hepatocellular carcinoma: Potential for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luminespib - Wikipedia [en.wikipedia.org]

- 6. Phase I dose-escalation study of the HSP90 inhibitor this compound in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-cancer drug this compound generates a proteomics fingerprint that is highly conserved among structurally diverse Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The Hsp90 inhibitor NVP-AUY922-AG inhibits NF-κB signaling, overcomes microenvironmental cytoprotection and is highly synergistic with fludarabine in primary CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. The HSP90 inhibitor NVP-AUY922 inhibits growth of HER2 positive and trastuzumab-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. mdpi.com [mdpi.com]

- 18. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]

- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 21. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Preclinical Anticancer Activity of Auy922 (Luminespib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on the anticancer activity of Auy922 (also known as Luminespib or NVP-AUY922), a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1] this compound binds with high affinity to the ATP pocket in the N-terminal domain of HSP90, leading to the proteasomal degradation of oncogenic client proteins.[2][3] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in the preclinical assessment of this compound.

In Vitro Anticancer Activity

This compound has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, with GI₅₀ (concentration that inhibits cell growth by 50%) values typically in the low nanomolar range.[4]

Table 1: In Vitro Proliferative Inhibition by this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | GI₅₀ / IC₅₀ (nM) | Reference |

| Breast Cancer | BT-474 | 3 - 126 | [4][5] |

| A panel of 7 HER2+ lines | 6 - 17 | [6] | |

| Non-Small Cell Lung Cancer (NSCLC) | A panel of 41 cell lines | < 100 | [7] |

| H1299 | 2850 (IC₅₀) | [8] | |

| Gastric Cancer | A panel of cell lines | 2 - 40 | [9] |

| Various Human Tumors | Prostate, Ovarian, Colon, Melanoma, Glioblastoma | 2.3 - 50 | [4] |

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models have shown that this compound effectively inhibits tumor growth and can lead to tumor regression.[10]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (% T/C) | Reference |

| Breast Cancer | BT-474 | 30 mg/kg, i.v., once weekly | Significant growth inhibition | [4][5] |

| Breast Cancer | BT-474 | 50 mg/kg, i.p. or i.v., daily | 21% | [10] |

| Ovarian Cancer | A2780 | 50 mg/kg, i.p. or i.v., daily | 11% | [10] |

| Glioblastoma | U87MG | 50 mg/kg, i.p. or i.v., daily | 7% | [10] |

| Prostate Cancer | PC3 | 50 mg/kg, i.p. or i.v., daily | 37% | [10] |

| Melanoma | WM266.4 | 50 mg/kg, i.p. or i.v., daily | 31% | [10] |

| NSCLC | A549 (KRAS mutant) | 25-50 mg/kg, weekly or thrice weekly | Dose-dependent reduction in tumor growth | [7] |

| NSCLC | H1975 (EGFR mutant) | Not specified | Tumor stability | [7] |

| Esophageal Adenocarcinoma | Rat Model | Not specified | 36.4% decrease in tumor volume | [11] |

Signaling Pathways and Mechanism of Action

This compound's anticancer effects are mediated through the inhibition of HSP90, which is crucial for the stability and function of numerous client proteins involved in oncogenesis.[1] Inhibition of HSP90 by this compound leads to the degradation of these client proteins, affecting key signaling pathways that control cell growth, proliferation, and survival.[4][12] A hallmark of HSP90 inhibition is the concomitant upregulation of heat shock protein 70 (HSP70).[3][4]

Caption: Mechanism of action of this compound.

Key client proteins of HSP90 that are degraded following this compound treatment include ERBB2, AKT, P-AKT, CRAF, and CDK4.[4][10] This leads to the inhibition of critical signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[4][13][14]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The HSP90 inhibitor NVP-AUY922 inhibits growth of HER2 positive and trastuzumab-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]

- 9. apexbt.com [apexbt.com]

- 10. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical Study of this compound, a Novel Hsp90 Inhibitor, in the Treatment of Esophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]

Auy922 (Luminespib): A Technical Guide to Target Validation in Novel Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell growth, proliferation, and survival.[1] Its role in maintaining the conformational integrity of oncoproteins makes it a compelling target for cancer therapy.[2] Auy922 (also known as Luminespib or NVP-AUY922) is a potent, third-generation, non-ansamycin HSP90 inhibitor that binds with high affinity to the N-terminal ATP-binding pocket of HSP90.[1][3] This action prevents the chaperone from functioning, leading to the ubiquitin-proteasome-mediated degradation of its client proteins and subsequent inhibition of tumor growth.[1][3] This technical guide provides an in-depth overview of the target validation of this compound in various preclinical cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows.

Mechanism of Action of this compound

This compound is a resorcinol-based, diarylisoxazole amide that competitively binds to the ATP pocket in the N-terminal domain of HSP90.[3][4] This inhibition locks the chaperone in a conformation that is unable to process and stabilize its client proteins.[3] Consequently, these unfolded or misfolded oncoproteins are targeted for degradation via the ubiquitin-proteasome pathway.[1][3] This leads to a combinatorial blockade of multiple oncogenic signaling pathways simultaneously.[2] A key pharmacodynamic marker of HSP90 inhibition is the compensatory upregulation of the anti-apoptotic heat shock protein 70 (HSP70).[1][5]

Target Validation in Preclinical Cancer Models

This compound has demonstrated potent antitumor activity across a wide range of cancer models, validating HSP90 as a therapeutic target in these contexts.

Non-Small Cell Lung Cancer (NSCLC)

This compound shows significant activity in NSCLC cell lines, including those with resistance to EGFR-tyrosine kinase inhibitors (TKIs).[6][7] It is effective against models with EGFR mutations (including the resistant T790M mutation) and ALK rearrangements, as these oncoproteins are HSP90 clients.[6][7]

| Cell Line | Key Mutation(s) | IC50 (nM) | IC100 (nM) | Reference |

| A549 | KRAS | < 100 | > 200 | [8] |

| H1975 | EGFR L858R, T790M | < 100 | < 40 | [8] |

| H2228 | ALK rearrangement | < 100 | < 40 | [8] |

| Calu-3 | - | < 100 | < 40 | [8] |

| H460 | - | < 100 | < 40 | [8] |

| Table 1: In vitro antiproliferative activity of this compound in a selection of NSCLC cell lines. All 41 lines tested showed an IC50 < 100 nM.[8] |

In an H1975 xenograft model, which mimics clinical resistance to EGFR TKIs, this compound treatment led to tumor stability and a decrease in EGFR protein expression.[8]

Breast Cancer

This compound potently inhibits the proliferation of human breast cancer cell lines, particularly those dependent on the HSP90 client protein HER2 (ERBB2).[5]

| Cell Line | ERBB2/ER Status | GI50 (nM) | Reference |

| BT-474 | ERBB2+/ER+ | 3 | [5] |

| SK-BR-3 | ERBB2+/ER- | 4 | [5] |

| MDA-MB-453 | ERBB2+/ER- | 10 | [5] |

| MCF7 | ERBB2-/ER+ | 126 | [5] |

| MDA-MB-231 | ERBB2-/ER- | 10 | [5] |

| Table 2: Antiproliferative effect (GI50) of this compound against various human breast cancer cell lines.[5] |

In vivo studies using BT-474 xenografts in athymic mice showed that intravenous administration of this compound resulted in significant tumor growth inhibition and was well-tolerated when administered once weekly.[5] This therapeutic effect correlated with pharmacodynamic markers, including decreased levels of ERBB2 and phosphorylated AKT (P-AKT), and increased HSP70 expression in the tumor tissue.[5]

Gastric Cancer

In HER2-positive gastric cancer models, this compound has been shown to overcome both intrinsic and acquired resistance to the HER2-targeted therapy lapatinib.[9] this compound treatment effectively suppressed the activation of both HER2 and AKT in lapatinib-resistant cell lines.[9] Furthermore, recent studies suggest this compound can suppress tumor growth by inhibiting the YAP1-TEAD signaling pathway.[10]

Renal Cell Carcinoma (RCC)

This compound inhibits the proliferation of RCC cell lines in a time- and dose-dependent manner and suppresses cell migration.[11]

| Cell Line | Time | IC50 (nM) | Reference |

| 786-O | 72 h | 10.2 | [11] |

| ACHN | 72 h | 7.6 | [11] |

| Table 3: In vitro antiproliferative activity (IC50) of this compound in human RCC cell lines.[11] |

Other Cancer Models

This compound has also shown potent preclinical activity and has been investigated in models of multiple myeloma, nasopharyngeal carcinoma, and prostate cancer, often demonstrating synergistic effects when combined with other agents like cisplatin (B142131) or bortezomib (B1684674).[12][13]

Pharmacodynamic Analysis Workflow

Validating the in-tumor activity of this compound requires the assessment of specific biomarkers. The workflow typically involves treating cancer cells or xenograft models and subsequently analyzing changes in HSP70 levels (upregulation) and client protein levels (downregulation).

Key Experimental Protocols

In Vitro Cell Proliferation Assay (MTT/CCK-8)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50 or IC50).

-

Cell Seeding: Plate cancer cells (e.g., 4 x 10³ cells/well) in 96-well plates and allow them to adhere for 24 hours in a humidified 5% CO₂ incubator at 37°C.[14]

-

Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO) and perform serial dilutions to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).[5][14]

-

Treatment: Treat the cells in triplicate with the various concentrations of this compound. Include a DMSO-only vehicle control.

-

Incubation: Incubate the treated cells for a specified period, typically 72 hours.[14]

-

Viability Measurement: Add a viability reagent such as MTT or CCK-8 to each well and incubate for 2.5-4 hours.[14]

-

Data Acquisition: Measure the absorbance (e.g., OD450 for CCK-8) using a microplate reader.[14]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value by plotting a dose-response curve.

Western Blot Analysis of Client Proteins

This protocol is used to detect changes in protein levels following this compound treatment.

-

Treatment and Lysis: Treat cells with this compound at a specified concentration (e.g., 5x GI50) for various time points (e.g., 0, 8, 16, 24, 72 hours).[15] Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., HSP70, p-AKT, total AKT, HER2, EGFR) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control like GAPDH or β-tubulin should be used to ensure equal protein loading.[5][15]

In Vivo Xenograft Tumor Growth Study

This protocol assesses the antitumor efficacy of this compound in a living model.

-

Animal Model: Use immunocompromised mice (e.g., female athymic nude mice).[5]

-

Cell Implantation: Subcutaneously inoculate cancer cells (e.g., 5-10 x 10⁶ BT-474 cells) into the flank of each mouse. For estrogen-dependent models like BT-474, an estrogen-release pellet may be implanted.[5]

-

Tumor Growth: Monitor tumor growth regularly using calipers. The tumor volume can be estimated using the formula: (width² × length) / 2 or (w × l × h × π/6).[5]

-

Randomization and Treatment: When tumors reach a specific average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

-

Drug Administration: Administer this compound via a clinically relevant route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose might be 30-50 mg/kg, administered once per week.[5][15] The control group receives a vehicle solution.[5]

-

Monitoring: Measure tumor volumes and mouse body weights three times per week to assess efficacy and toxicity.[5]

-

Endpoint and Analysis: The experiment is terminated after a defined period (e.g., 20 days) or when tumors in the control group reach a predetermined size.[5] Tumors can be harvested for pharmacodynamic analysis (e.g., Western Blot or IHC).[5]

Conclusion

The extensive preclinical data robustly validates HSP90 as a therapeutic target in a multitude of cancer types. This compound (Luminespib) has consistently demonstrated potent, mechanism-based antitumor activity in vitro and in vivo. Its ability to simultaneously degrade multiple key oncoproteins provides a strong rationale for its clinical development, particularly in cancers driven by specific client proteins (e.g., HER2, ALK, EGFR) and in settings of acquired resistance to other targeted therapies. The experimental frameworks outlined in this guide provide a foundation for further investigation and characterization of HSP90 inhibitors in novel cancer models.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-cancer drug this compound generates a proteomics fingerprint that is highly conserved among structurally diverse Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSP90 inhibitor, this compound, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HSP90 inhibitor this compound suppresses tumor growth and modulates immune response through YAP1-TEAD pathway inhibition in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the novel heat shock protein 90 inhibitor this compound in renal cell carcinoma ACHN and 786-O cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase 1/1B trial of the heat shock protein 90 inhibitor NVP-AUY922 as monotherapy or in combination with bortezomib in patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential benefits of combined treatment with Hsp90 inhibitor this compound and cisplatin for overcoming drug resistance in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Foundational Studies on the HSP90 Chaperone Cycle and the Inhibitor Auy922: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2] It is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are key mediators of signal transduction pathways that regulate cell growth, differentiation, and survival.[2][3] In cancerous cells, HSP90 is often overexpressed and is crucial for stabilizing oncoproteins that drive tumor progression, making it a prime target for cancer therapy.[4][5]

Auy922 (also known as Luminespib or NVP-AUY922) is a potent, synthetic, non-geldanamycin, resorcinyl isoxazole (B147169) amide inhibitor of HSP90.[4][6] It binds with high affinity to the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone function and leading to the proteasomal degradation of its client proteins.[6][7] This guide provides an in-depth overview of the foundational mechanics of the HSP90 chaperone cycle and the molecular and cellular effects of its inhibition by this compound.

The HSP90 Chaperone Cycle: An ATP-Dependent Process

The function of HSP90 is intrinsically linked to its ability to bind and hydrolyze ATP.[8] This process drives a cycle of large conformational changes that are essential for client protein activation and release.[9][10] The HSP90 protein exists as a homodimer, with each monomer comprising three primary domains: an N-terminal domain (NTD) that contains the ATP-binding site, a middle domain (MD) involved in client binding and ATP hydrolysis, and a C-terminal domain (CTD) responsible for dimerization.[1][11]

The chaperone cycle can be summarized in the following key steps:

-

Open State: In its nucleotide-free or ADP-bound state, the HSP90 dimer adopts an open, "V-shaped" conformation.[10][12] This state is competent to bind client proteins, which are often initially delivered by the Hsp70 chaperone system with the help of the Hsp70-Hsp90 organizing protein (Hop).[13]

-

Client and Co-chaperone Binding: A partially folded client protein is transferred to the open HSP90 dimer. Various co-chaperones modulate this process. For instance, Cdc37 specifically aids in the recruitment of kinase clients.[14]

-

ATP Binding and Conformational Change: The binding of ATP to the N-terminal domains triggers a significant conformational change.[12] This includes the closure of an "ATP lid" which exposes hydrophobic patches, promoting the transient dimerization of the N-terminal domains.[10] This results in a closed, compact state.[10]

-

ATP Hydrolysis: The closed conformation is catalytically active. The co-chaperone Aha1 can bind to the middle domain and stimulate the inherently slow ATPase activity of HSP90.[11][15] The hydrolysis of ATP to ADP and inorganic phosphate (B84403) is a critical step that prepares the complex for client release.[9]

-

Client Maturation and Release: The conversion to the ADP-bound state is required for the efficient release of the now-matured client protein.[9] The co-chaperone p23 stabilizes the closed state but also facilitates the release of the client upon ATP hydrolysis.[9][13]

-

Cycle Reset: Following client release, the HSP90 dimer hydrolyzes the second ATP molecule and returns to its open, ADP-bound state, ready to begin a new cycle.

This compound: Mechanism of HSP90 Inhibition

This compound exerts its function by acting as a competitive inhibitor of ATP at the N-terminal domain of HSP90.[4][6] By occupying the nucleotide-binding pocket, this compound prevents the binding of ATP, which is an essential step for the chaperone cycle to proceed.[4] This locks HSP90 in a conformation that is unable to process and mature client proteins. The stalled cycle leads to the misfolding of client proteins, which are then recognized by the cellular quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[6][16] A hallmark of HSP90 inhibition is the subsequent induction of a heat shock response, leading to the upregulation of chaperones like HSP70.[17]

Quantitative Analysis of this compound Activity

The potency of this compound has been characterized through various in vitro assays, demonstrating its high-affinity binding to HSP90 and its potent anti-proliferative effects across numerous cancer cell lines.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Target | Value | Assay Method | Reference |

|---|---|---|---|---|

| IC₅₀ | HSP90α | 13 nM | Cell-free | [18][19] |

| HSP90β | 21 nM | Cell-free | [18][19] |

| Kd | HSP90 N-Domain | 5.10 ± 2.10 nM | Isothermal Titration Calorimetry (ITC) |[20] |

Table 2: Anti-proliferative Activity (GI₅₀) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ Value (nM) | Reference |

|---|---|---|---|

| BT-474 | Breast Cancer | 3 - 126 nM (range) | [17] |

| Gastric Cancer Lines | Gastric Cancer | ~2 - 40 nM (range) | [18] |

| Various Lines | Prostate, Ovarian, Colon, etc. | 2.3 - 50 nM (range) | [17] |

| NSCLC Lines (41 total) | Non-Small Cell Lung Cancer | < 100 nM | [21] |

| H1299 | Non-Small Cell Lung Cancer | 2.85 ± 0.06 µM (IC₅₀) |[20] |

Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values can vary based on experimental conditions and the specific cell line used.

Pharmacodynamic Effects of this compound

The inhibition of HSP90 by this compound triggers a cascade of downstream cellular events, primarily the degradation of HSP90 client proteins and the disruption of the signaling pathways they control.

-

Client Protein Degradation: Many HSP90 client proteins are oncogenic kinases and transcription factors. Upon this compound treatment, these proteins are destabilized and degraded. Commonly studied client proteins that serve as pharmacodynamic markers include HER2 (ErbB2), AKT, and c-RAF.[3][17]

-

Signaling Pathway Disruption: The degradation of clients like AKT and HER2 leads to the shutdown of critical pro-survival and proliferative pathways, such as the PI3K/AKT pathway.[5][22]

-

Induction of Heat Shock Response: The release of Heat Shock Factor 1 (HSF1) from the HSP90 complex upon inhibitor binding leads to the transcriptional upregulation of heat shock proteins, most notably HSP70.[17][21] Increased HSP70 levels are a reliable surrogate marker for HSP90 inhibition.[7]

Key Experimental Methodologies

Verifying the activity of HSP90 inhibitors like this compound involves a standard set of biochemical and cell-based assays.

Protocol 1: HSP90 ATPase Activity Assay (Malachite Green)

This assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis, providing a direct measure of HSP90's enzymatic activity.

Methodology:

-

Prepare Phosphate Standard Curve: Create serial dilutions of a phosphate standard (e.g., KH₂PO₄) in assay buffer.

-

Reagent Preparation: Prepare recombinant HSP90 protein and ATP substrate in assay buffer. Prepare this compound at various concentrations.

-

Reaction Setup (96-well plate):

-

Total Activity: HSP90 enzyme + Assay Buffer.

-

Inhibitor Wells: HSP90 enzyme + this compound dilutions.

-

Blank (No Enzyme) Control: Assay Buffer only.

-

-